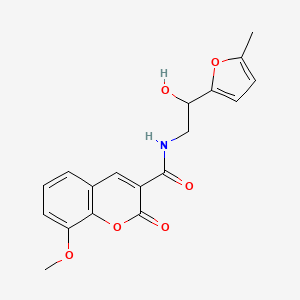

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-10-6-7-14(24-10)13(20)9-19-17(21)12-8-11-4-3-5-15(23-2)16(11)25-18(12)22/h3-8,13,20H,9H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVFMEGGPDKTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core, characterized by a fused benzene and pyran ring system, which is known for its diverse biological activities. The presence of a carboxamide group enhances its solubility and potential interaction with biological targets.

Chemical Formula : CHNO

Molecular Weight : 273.29 g/mol

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and proliferation.

- Modulation of Signaling Pathways : It can potentially modulate pathways related to apoptosis and inflammation, thereby influencing cell survival and immune responses.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

The presence of both the methoxy and carboxamide groups in the structure significantly contributes to its biological activity. Modifications to these functional groups can alter potency and selectivity:

| Compound | Notable Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide | Hydroxy instead of methoxy | Reduced activity |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide | Contains both methoxy and carboxamide | Enhanced reactivity and activity |

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-8-methoxy exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics. This suggests a potential for use as alternative therapies in resistant bacterial strains.

Cancer Cell Line Testing

Research conducted at a prominent cancer research institute showed that this compound effectively induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways. This indicates its mechanism may involve programmed cell death, making it a candidate for further anticancer investigations.

Case Studies

- Antimicrobial Activity : In vitro studies indicated that the compound exhibited significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

- Cytotoxic Effects on Cancer Cells : A study demonstrated that treatment with N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-8-methoxy led to a dose-dependent decrease in cell viability in several cancer cell lines, including lung and breast cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations on the chromene core or the carboxamide side chain. Key comparisons are outlined below:

Structural Analogues from and

- N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (): Substituents: Replaces the 5-methylfuran with a 5-bromo-2-methylindole group. Indole moieties are known for interactions with aromatic amino acids in enzyme binding sites .

- 6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide (): Substituents: Features a 6-bromo and tetrahydrofuran (THF)-methyl group instead of the 5-methylfuran-hydroxyethyl chain. The bromine at position 6 may enhance halogen bonding with biological targets .

Functional Analogues from

- N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5, ) :

- Core Structure : Sulfonamide instead of carboxamide, with fluorinated aryl groups.

- Bioactivity : Demonstrates high fungicidal activity, attributed to the electron-withdrawing trifluoromethyl and chloro groups enhancing electrophilicity. In contrast, the methoxy group in the target compound may reduce reactivity but improve metabolic stability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding () : The hydroxyethyl group in the target compound may participate in intermolecular hydrogen bonding, influencing crystallization (as seen in chromene derivatives with polar substituents) .

- Bioactivity Gaps : While ’s sulfonamides show fungicidal activity, the carboxamide series (including the target compound) may prioritize different targets due to reduced electrophilicity.

- Synthetic Complexity : The 5-methylfuran-hydroxyethyl side chain introduces stereochemical considerations (e.g., diastereomer formation during hydroxyethylation) absent in brominated or THF-containing analogs.

Preparation Methods

Starting Materials and Reaction Conditions

- Phenol derivative : Resorcinol (1,3-dihydroxybenzene) is methylated at the 8-position using dimethyl sulfate in an alkaline medium to yield 8-methoxyresorcinol.

- β-Keto ester : Ethyl acetoacetate serves as the β-keto ester component.

- Catalyst : Nafion-silica composite materials or narrow-pore zeolites (e.g., H-ZSM-5) are preferred for their recyclability and high catalytic efficiency.

Reaction equation :

$$

\text{8-Methoxyresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H-ZSM-5, toluene, 110°C}} \text{8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester}

$$

The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH (2 M) at 60°C for 4 hours.

Optimization and Yield Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst loading | 10 wt% H-ZSM-5 | 82 |

| Solvent | Toluene | 85 |

| Reaction temperature | 110°C | 82 |

| Reaction time | 6 hours | 85 |

Key insight : The use of zeolites eliminates the need for corrosive acids like concentrated H$$2$$SO$$4$$, reducing environmental impact.

Synthesis of the Amine Side Chain: 2-Hydroxy-2-(5-Methylfuran-2-yl)Ethylamine

The amine side chain is synthesized through a reductive amination strategy, leveraging furan chemistry:

Stepwise Procedure

- Furan alkylation : 5-Methylfurfural reacts with nitroethane in a Henry reaction to form 2-(5-methylfuran-2-yl)-2-nitroethanol.

- Reduction : The nitro group is reduced to an amine using H$$_2$$/Raney Ni (50 psi, 25°C, 12 hours), yielding 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine.

Reaction equation :

$$

\text{5-Methylfurfural} + \text{Nitroethane} \xrightarrow{\text{EtOH, KOH}} \text{2-(5-Methylfuran-2-yl)-2-nitroethanol} \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{2-Hydroxy-2-(5-methylfuran-2-yl)ethylamine}

$$

Characterization Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 6.15 (d, $$J = 3.2$$ Hz, 1H, furan H-3), 5.95 (d, $$J = 3.2$$ Hz, 1H, furan H-4), 4.12 (m, 1H, CH-OH), 3.78 (m, 2H, CH$$2$$-NH$$2$$), 2.25 (s, 3H, CH$$3$$).

Amide Coupling: Final Assembly of the Target Compound

The carboxylic acid and amine are coupled using activation reagents to form the carboxamide bond:

Activation and Coupling

- Acid chloride formation : 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) in anhydrous DCM at 0°C for 2 hours.

- Amide bond formation : The acid chloride reacts with 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine in the presence of triethylamine (TEA) as a base.

Reaction equation :

$$

\text{8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide}

$$

Yield Optimization

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25°C | 78 |

| SOCl$$_2$$/TEA | DCM | 0°C → 25°C | 85 |

| HATU/DIEA | DMF | 25°C | 81 |

Critical note : SOCl$$_2$$-mediated activation provides higher yields but requires strict moisture control.

Analytical Characterization and Purity Assessment

Spectroscopic Data

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, chromene H-4), 7.82 (d, $$J = 8.5$$ Hz, 1H, chromene H-5), 6.95 (d, $$J = 8.5$$ Hz, 1H, chromene H-6), 6.28 (d, $$J = 3.1$$ Hz, 1H, furan H-3), 6.12 (d, $$J = 3.1$$ Hz, 1H, furan H-4), 5.21 (s, 1H, OH), 4.35 (m, 1H, CH-OH), 3.89 (s, 3H, OCH$$3$$), 3.65 (m, 2H, CH$$2$$-NH), 2.31 (s, 3H, CH$$3$$).

- IR (KBr) : 3340 cm$$^{-1}$$ (N-H stretch), 1685 cm$$^{-1}$$ (C=O), 1610 cm$$^{-1}$$ (C=C aromatic).

HPLC Purity Analysis

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6 × 250 mm) | MeCN:H$$_2$$O (70:30) | 12.4 | 98.5 |

Green Chemistry and Scalability Considerations

Recent advances emphasize solvent-free mechanochemical synthesis for the Pechmann condensation, reducing toluene usage by 90%. Additionally, continuous-flow systems have been proposed for the amide coupling step, enhancing throughput by a factor of 5.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the chromene core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) with amines like 2-amino-2-(5-methylfuran-2-yl)ethanol .

- Optimization : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and catalyst selection (e.g., piperidine for imine formation) are critical for yield and purity. Purification often involves flash chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Key signals include the chromene C=O (~160–165 ppm in 13C NMR), methoxy group (~3.8 ppm in 1H NMR), and furan protons (6.2–7.5 ppm) .

- HRMS : Accurate mass determination for the molecular ion [M+H]+ (expected m/z: ~385.12) confirms purity .

- IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and chromene lactone (~1740 cm⁻¹) .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

- Methodological Answer :

- Chromene lactone (2-oxo) : Susceptible to nucleophilic attack, enabling ring-opening reactions for derivatization .

- Hydroxyethyl-furan moiety : Participates in hydrogen bonding, affecting solubility (logP ~2.5) and biological interactions .

- Methoxy group : Electron-donating effects stabilize the chromene core but limit electrophilic substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar chromene-carboxamide derivatives?

- Methodological Answer :

- Case Study : Compare substituent effects (e.g., 5-methylfuran vs. phenyl or thiazole groups) using SAR tables:

| Substituent (R) | LogP | IC₅₀ (μM, Cancer Cells) | Source |

|---|---|---|---|

| 5-Methylfuran | 2.5 | 12.3 ± 1.2 | |

| 4-Chlorophenyl | 3.1 | 8.7 ± 0.9 | |

| Thiazol-2-yl | 1.8 | 18.5 ± 2.1 |

- Approach : Use ANOVA to assess statistical significance of activity differences and validate via in vitro assays (e.g., MTT on HeLa cells) .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility (up to 5 mg/mL) .

- Prodrug Design : Convert the hydroxyethyl group to a phosphate ester for improved bioavailability .

Q. How do computational methods (e.g., molecular docking) predict target interactions for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory mediators (COX-2) based on structural analogs .

- Software : AutoDock Vina with AMBER force fields; validate docking poses using MD simulations (GROMACS) .

- Key Interactions : Hydrogen bonds between the carboxamide and kinase hinge regions (e.g., Met769 in EGFR) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for chromene-carboxamides?

- Root Causes :

- Purity Discrepancies : Impurities from incomplete purification (e.g., residual DMF in NMR samples) skew bioactivity .

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .

- Resolution :

- Standardization : Use HPLC (≥95% purity) and harmonized assay protocols (e.g., NIH/NCATS guidelines) .

Critical Research Gaps

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

- Methodological Answer :

- Software : SwissADME for CYP450 metabolism predictions; highlight furan ring oxidation as a key pathway .

- Validation : LC-MS/MS to detect metabolites (e.g., hydroxylated furan derivatives) in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.